N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Description
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Properties
Molecular Formula |
C22H21BrN4O2S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30) |
InChI Key |
YGDDPHIIONBHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, particularly focusing on its antitumor and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of indole derivatives and quinazoline frameworks. The detailed synthetic pathway can be outlined as follows:
- Preparation of Indole Derivatives : Indole is reacted with various alkylating agents to form substituted indoles.
- Formation of Quinazoline Moiety : The quinazoline structure is constructed through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The indole derivative is coupled with the quinazoline derivative to yield the target compound.
Antitumor Activity
Research indicates that compounds containing indole and quinazoline structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:
- Colon Cancer : Studies have demonstrated that related compounds exhibit cytotoxic effects on colon cancer cells with IC50 values in the micromolar range .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Colon | 12.5 |
| Compound B | Lung | 15.0 |
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive bacteria and Mycobacterium tuberculosis. For example:
- Mycobacterium tuberculosis : The compound inhibited the growth of M. tuberculosis at concentrations as low as 10 µg/mL, demonstrating potential for anti-tubercular activity .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| M. tuberculosis H37Rv | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in tumor proliferation and microbial resistance. For instance:
- Inhibition of EGFR : Similar quinazoline derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Case Studies
Several studies have evaluated the efficacy of compounds related to this compound:
- Study on Antitumor Activity : A recent study reported that a derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 9 µM .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of a similar compound against resistant strains of bacteria, showing a reduction in biofilm formation, which is crucial for chronic infections .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the condensation of specific indole derivatives with quinazolinone precursors. The structural integrity of the compound is confirmed through various spectroscopic techniques such as NMR and mass spectrometry, which provide insights into its molecular configuration and functional groups.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and Leishmania species, indicating potential as anti-tubercular and anti-parasitic agents .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3k | M. tuberculosis | 10 μg/mL |
| 3t | Leishmania | Active against multiple species |
Antitumor Activity
The compound's analogs have also been evaluated for antitumor properties. Research indicates that certain derivatives inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Table 2: Antitumor Efficacy of Indole Derivatives
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| 3k | Breast Cancer | 15 |
| 3t | Colon Cancer | 20 |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Activity : A study evaluated the effectiveness of indole-based compounds against M. tuberculosis, revealing that specific modifications enhance their activity significantly .
- Cancer Research : Research focusing on the antiproliferative effects of these compounds demonstrated substantial growth inhibition in various cancer cell lines, suggesting a promising avenue for drug development .
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of its structural components:
Amide Functional Group Reactions
-
Hydrolysis : Under acidic/basic conditions, the amide can hydrolyze to form carboxylic acid and amine.
-
Nucleophilic acyl substitution : Reacts with nucleophiles (e.g., alcohols) to form esters or similar derivatives.
Heterocyclic Ring Reactions
-
Quinazoline ring modifications :
-
Electrophilic substitution : Bromine at C6 may undergo displacement by nucleophiles (e.g., Grignard reagents).
-
Thioamide reactivity : The 2-thioxo group can participate in thioester-like reactions or act as a nucleophile.
-
-
Indole reactivity : The indole moiety may engage in electrophilic substitution or C–H activation reactions.
Multi-Component Reactions
The synthesis may involve cascade reactions (e.g., Knoevenagel condensation followed by Michael addition), as observed in similar quinazoline derivatives . These processes are often solvent-dependent, with water or aqueous media enhancing reaction efficiency .
Analytical and Characterization
-
Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used during synthesis.
-
Structural confirmation :
-
NMR spectroscopy : Proton/carbon shifts confirm heterocyclic connectivity and substitution patterns.
-
Mass spectrometry : Molecular ion peak at m/z 404.34 (calculated for C₁₈H₂₀BrN₃O₂S).
-
Challenges and Considerations
-
Reaction selectivity : Control of regioselectivity during bromination and coupling steps is critical.
-
Stability : The thioxo group and amide may require inert atmospheres during storage.
-
Scalability : Multi-step syntheses demand optimization of intermediates for industrial applications.
Q & A
Basic Question: What synthetic strategies are effective for constructing the quinazolinone-thioxo and indole-ethyl moieties in this compound?
Methodological Answer:
The quinazolinone-thioxo core can be synthesized via I₂/TBHP-mediated domino reactions, as demonstrated for analogous structures (e.g., 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl benzamides). Key steps include:
- Cyclization : Use iodine (I₂) and tert-butyl hydroperoxide (TBHP) under reflux in methanol to form the quinazolinone ring .
- Indole-ethyl coupling : Employ amide bond formation between the indole-ethylamine derivative and the activated carboxylic acid group of the quinazolinone intermediate. Reaction optimization may require DCC/DMAP or HATU as coupling agents in anhydrous DMF .
Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) and HRMS .
Basic Question: How can researchers resolve solubility challenges during in vitro assays for this compound?
Methodological Answer:
Low aqueous solubility is common with polycyclic heteroaromatics. Mitigation strategies include:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Salt formation : Screen for hydrochloride or mesylate salts by reacting the free base with HCl or methanesulfonic acid in ethanol .
Characterization : Confirm salt stability via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .
Advanced Question: What analytical techniques are critical for distinguishing between keto-enol tautomers in the quinazolinone-thioxo moiety?
Methodological Answer:
The 4-oxo-2-thioxo group exhibits keto-enol tautomerism, which impacts reactivity. Use:
- ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) signals .
- IR Spectroscopy : Detect ν(C=O) (~1680 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) stretching frequencies .
- X-ray crystallography : Resolve tautomeric forms in the solid state (e.g., enol-thione vs. keto-thiol configurations) .
Data Contradiction Note : Discrepancies between solution (NMR) and solid-state (X-ray) data may arise due to tautomeric equilibria .
Advanced Question: How can researchers optimize reaction yields in the final amide coupling step?
Methodological Answer:
Low yields in amide coupling often stem from steric hindrance or poor nucleophilicity. Optimize by:
- Activation reagents : Compare HATU (for bulky substrates) vs. EDCI/HOBt (for cost-sensitive workflows) .
- Solvent screening : Test polar aprotic solvents (DMF, DCM) vs. ethereal solvents (THF) to improve reagent solubility.
- Temperature control : Conduct reactions at 0–5°C to minimize epimerization or side-product formation .
Validation : Track reaction progress via LC-MS and quantify impurities using area normalization in HPLC .
Advanced Question: What computational approaches predict the compound’s binding affinity for kinase targets?
Methodological Answer:
Leverage molecular docking and MD simulations to prioritize biological targets:
- Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, VEGFR) to identify key interactions (e.g., hydrogen bonds with the quinazolinone core) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the ATP-binding pocket .
Experimental Cross-Validation : Compare computational predictions with kinase inhibition assays (IC₅₀ values) using ADP-Glo™ Kinase Assay kits .
Advanced Question: How should researchers address contradictory cytotoxicity data across cell lines?
Methodological Answer:
Discrepancies may arise from metabolic differences or off-target effects. Strategies include:
- Metabolic profiling : Use LC-MS/MS to identify metabolites in resistant vs. sensitive cell lines (e.g., CYP3A4-mediated deactivation) .
- Proteomics : Perform SILAC-based assays to quantify target engagement (e.g., PARP1 inhibition) and off-target kinase activity .
Controls : Include positive controls (e.g., staurosporine for apoptosis) and validate findings in 3D spheroid models .
Advanced Question: What strategies validate the role of the bromo substituent in target selectivity?
Methodological Answer:
The 6-bromo group likely influences steric and electronic interactions. Test via:
- Analog synthesis : Replace Br with H, Cl, or CF₃ and compare IC₅₀ values in kinase panels .
- X-ray co-crystallization : Resolve ligand-target complexes to map halogen bonding (e.g., Br···O interactions in the ATP pocket) .
Data Interpretation : Correlate selectivity (e.g., >10-fold difference in IC₅₀) with computational electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
